molecular formula C17H15ClN4O3S2 B11161922 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11161922
M. Wt: 422.9 g/mol
InChI Key: FYFLZQNHJMANJL-UHFFFAOYSA-N
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Description

2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a pyridine moiety, and a sulfonamide group, which contribute to its unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

By comparing these compounds, the unique combination of functional groups in 2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE can be appreciated, highlighting its potential for diverse scientific and industrial applications.

Properties

Molecular Formula

C17H15ClN4O3S2

Molecular Weight

422.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H15ClN4O3S2/c1-11-15(16(23)20-10-13-4-2-3-9-19-13)26-17(21-11)22-27(24,25)14-7-5-12(18)6-8-14/h2-9H,10H2,1H3,(H,20,23)(H,21,22)

InChI Key

FYFLZQNHJMANJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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